

# Funobactam: A Technical Guide to its Spectrum of Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Funobactam (formerly XNW4107) is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1] It is currently in phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections, hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP). [2][3] Funobactam itself possesses no intrinsic antibacterial activity but functions by inhibiting a broad spectrum of serine- $\beta$ -lactamases, thereby restoring the in vitro activity of  $\beta$ -lactam antibiotics, such as imipenem, against otherwise resistant Gram-negative bacteria.[1][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of funobactam in combination with imipenem against a range of clinically relevant bacterial isolates, details the experimental protocols for its evaluation, and visualizes its mechanism of action and key experimental workflows.

# **Spectrum of Activity**

**Funobactam**, in combination with imipenem, has demonstrated potent in vitro activity against a variety of multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and various species of the order Enterobacterales.[2][5] Its primary role is the inhibition of Ambler class A, C, and D  $\beta$ -lactamases, which are a major cause of resistance to carbapenem antibiotics.[5]



### **Data Presentation**

The following tables summarize the in vitro activity of imipenem/**funobactam** against key clinical isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values are the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible Acinetobacter baumannii Clinical Isolates from China[5]

| Antimicrobial<br>Agent  | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range<br>(mg/L) |
|-------------------------|--------------------|--------------|--------------|---------------------|
| Imipenem                | 106                | -            | >128         | -                   |
| Imipenem/Funob<br>actam | 106                | -            | 8            | -                   |

Table 2: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible Pseudomonas aeruginosa Clinical Isolates from China[5]

| Antimicrobial<br>Agent  | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range<br>(mg/L) |
|-------------------------|--------------------|--------------|--------------|---------------------|
| Imipenem                | 101                | -            | >128         | -                   |
| Imipenem/Funob<br>actam | 101                | -            | 32           | 2-8                 |

Table 3: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Resistant Klebsiella pneumoniae Clinical Isolates from China[5]



| Antimicrobial<br>Agent  | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range<br>(mg/L) |
|-------------------------|--------------------|--------------|--------------|---------------------|
| Imipenem                | 54                 | -            | >256         | -                   |
| Imipenem/Funob<br>actam | 54                 | -            | 2            | -                   |

Table 4: MIC Range of Imipenem/**Funobactam** against Selected Serine Carbapenemase-Producing Gram-Negative Clinical Isolates[6][7]

| Bacterial Species       | Number of Isolates | Imipenem/Funobactam<br>MIC Range (mg/L) |
|-------------------------|--------------------|-----------------------------------------|
| Acinetobacter baumannii | 7                  | 0.25 - 16                               |
| Pseudomonas aeruginosa  | 4                  | 1 - 8                                   |
| Klebsiella pneumoniae   | 4                  | 0.25 - 16                               |

# **Experimental Protocols**

The determination of the in vitro activity of **funobactam** in combination with imipenem is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

# **Broth Microdilution for MIC Determination of Imipenem/Funobactam**

This protocol outlines the general steps for determining the MIC of imipenem in combination with a fixed concentration of **funobactam**.

#### 1. Preparation of Materials:

• Bacterial Isolate: A pure, overnight culture of the clinical isolate grown on a suitable agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).



- Antimicrobial Agents: Stock solutions of imipenem and funobactam of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.

#### 2. Inoculum Preparation:

- Several colonies of the bacterial isolate are suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

#### 3. Preparation of Antimicrobial Dilutions:

- A series of two-fold serial dilutions of imipenem are prepared in CAMHB in the microtiter plate.
- **Funobactam** is added to each well containing the imipenem dilutions to a final fixed concentration, typically 8 mg/L.[5]
- Control wells are included: a growth control well (no antimicrobial) and a sterility control well (no bacteria).

#### 4. Inoculation and Incubation:

- The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control.
- The plate is incubated at 35-37°C for 16-20 hours in ambient air.

#### 5. MIC Determination:

- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of imipenem (in the presence of the fixed concentration of **funobactam**) that completely inhibits visible growth.

## **Visualizations**

## **Mechanism of Action of Funobactam**



**Funobactam** protects  $\beta$ -lactam antibiotics, such as imipenem, from degradation by serine- $\beta$ -lactamases. The diagram below illustrates the general mechanism of inhibition.



Click to download full resolution via product page



Caption: Mechanism of Funobactam Action.

## **Experimental Workflow for MIC Determination**

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of imipenem/**funobactam** using the broth microdilution method.





Click to download full resolution via product page

Caption: MIC Determination Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. In vitro activity and in vivo animal model efficacy of IB-367 alone and in combination with imipenem and colistin against Gram-negative bacteria PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Funobactam: A Technical Guide to its Spectrum of Activity Against Clinical Isolates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623608#funobactam-spectrum-of-activity-against-clinical-isolates]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com